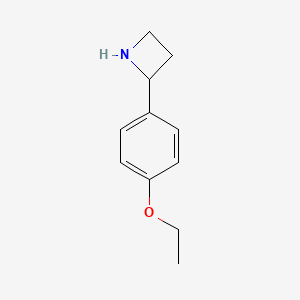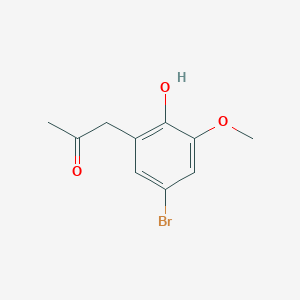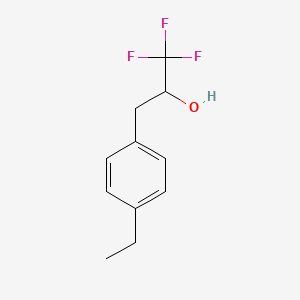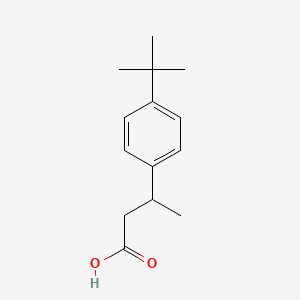
4-(2-Hydroxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines via a cascade reaction. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
4-(2-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can exhibit enhanced biological activities and functional properties.
科学的研究の応用
4-(2-Hydroxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives exhibit antiarrhythmic activity by interacting with adrenolytic receptors and exerting antioxidant effects . The compound’s structure allows it to modulate various biological pathways, contributing to its diverse pharmacological effects.
類似化合物との比較
4-(2-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A basic pyrrolidinone structure without the hydroxyphenyl substitution.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their reactivity and biological activity.
Piracetam and Oxiracetam: Pyrrolidinone cognition enhancers known for their selectivity for brain areas involved in memory processes.
The uniqueness of this compound lies in its hydroxyphenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)7-5-10(13)11-6-7/h1-4,7,12H,5-6H2,(H,11,13) |
InChIキー |
AJSCGVNMIMNSST-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



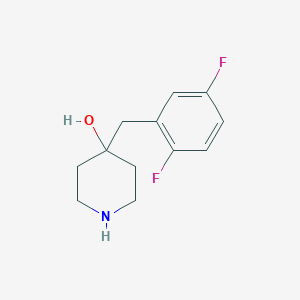
![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)

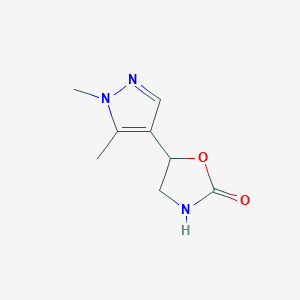

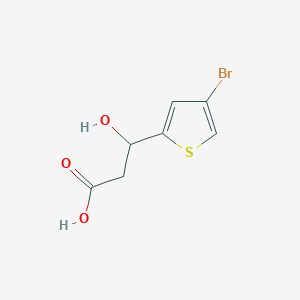
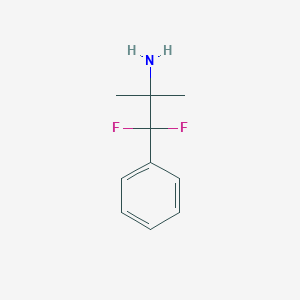
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
